molecular formula C12H19ClO B8533375 2-Octylcycloprop-2-ene-1-carbonyl chloride

2-Octylcycloprop-2-ene-1-carbonyl chloride

Cat. No. B8533375
M. Wt: 214.73 g/mol
InChI Key: SEHBWWHPACGWRM-UHFFFAOYSA-N
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Patent
US06365549B2

Procedure details

A solution of 2-octylcycloprop-2-ene-1-carboxylic acid (350 mg, 1.8 mmol) in ether was treated with 0.45 g (3.5 mmol) of oxalyl chloride at room temperature. The reaction mixture was stirred for one hour then stripped to give 330 mg of 2-octylcycloprop-2-ene-1-carbonyl chloride.
Quantity
350 mg
Type
reactant
Reaction Step One
Quantity
0.45 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([C:9]1[CH:10]([C:12]([OH:14])=O)[CH:11]=1)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH3:8].C(Cl)(=O)C([Cl:18])=O>CCOCC>[CH2:1]([C:9]1[CH:10]([C:12]([Cl:18])=[O:14])[CH:11]=1)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH3:8]

Inputs

Step One
Name
Quantity
350 mg
Type
reactant
Smiles
C(CCCCCCC)C=1C(C1)C(=O)O
Name
Quantity
0.45 g
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(CCCCCCC)C=1C(C1)C(=O)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 330 mg
YIELD: CALCULATEDPERCENTYIELD 85.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.